Lanthanum(III) trifluoromethanesulfonate

Water-tolerant catalysis Green chemistry Lewis acid stability

Select La(OTf)₃ for C–C bond formations in water/protic media where AlCl₃ or BF₃ fail. Its water-tolerant, recyclable activity is ideal for aldol, Diels-Alder, and Friedel-Crafts reactions. For asymmetric Henry reactions, its unique La³⁺ coordination delivers enantioselectivities unattainable with Yb/Sc analogues, ensuring reaction success.

Molecular Formula CHF3LaO3S
Molecular Weight 288.98 g/mol
CAS No. 52093-26-2
Cat. No. B104890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum(III) trifluoromethanesulfonate
CAS52093-26-2
Synonyms1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt;  Trifluoromethanesulfonic Acid Lanthanum(3+) Salt;  Lanthanum Triflate;  Lanthanum Trifluoromethanesulfonate;  Lanthanum Tris(trifluoromethanesulfonate);  Lanthanum(3+) Triflate;  Lanthanum(3+) Triflu
Molecular FormulaCHF3LaO3S
Molecular Weight288.98 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)O.[La]
InChIInChI=1S/CHF3O3S.La/c2-1(3,4)8(5,6)7;/h(H,5,6,7);
InChIKeyNAPHXISIYHAKAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanthanum(III) Trifluoromethanesulfonate (52093-26-2) – Product Overview and Chemical Identity for Scientific Procurement


Lanthanum(III) trifluoromethanesulfonate [CAS 52093-26-2], commonly abbreviated as La(OTf)₃, is a lanthanide triflate salt that functions as a water-tolerant Lewis acid catalyst in organic synthesis. With a molecular weight of 586.10 g/mol for the anhydrous form and a melting point exceeding 360 °C, this white to gray–white solid exhibits high oxophilicity and is soluble in water and polar organic solvents, enabling its use in aqueous and protic media where conventional Lewis acids typically decompose [1][2]. Unlike traditional Lewis acids such as AlCl₃ or BF₃ that are rapidly hydrolyzed and deactivated by water, La(OTf)₃ remains catalytically active in aqueous environments due to the robust La–O coordination in its hydrated form [1][3]. These properties position La(OTf)₃ as a versatile, recyclable catalyst for a broad range of carbon–carbon and carbon–heteroatom bond-forming reactions including aldol condensations, Diels–Alder cycloadditions, Michael additions, and Friedel–Crafts acylations, as well as serving as a precursor for chiral lanthanum complexes in asymmetric catalysis [1][4].

Why Lanthanum(III) Trifluoromethanesulfonate Cannot Be Directly Substituted with Other Lanthanide Triflates or Conventional Lewis Acids


Despite belonging to the same class of lanthanide trifluoromethanesulfonates, the catalytic activity, selectivity, and operational compatibility of La(OTf)₃ differ substantially from its lanthanide congeners such as Sc(OTf)₃, Yb(OTf)₃, and Sm(OTf)₃ due to systematic variations in ionic radius, Lewis acidity, and coordination chemistry across the lanthanide series [1][2]. Direct experimental comparisons in multiple reaction systems reveal that catalytic efficiency follows distinct activity orders that cannot be predicted by periodic trends alone. For instance, in acetalization reactions, La(OTf)₃ exhibits the lowest activity within the series [3], whereas in enantioselective nitroaldol (Henry) reactions, La(OTf)₃-derived chiral complexes demonstrate uniquely high enantioselectivities that Yb(OTf)₃ or Sc(OTf)₃ analogues do not achieve [4]. Furthermore, the hydration state and speciation behavior of La³⁺—including its preference for nine-coordinate aqua complexes—differ from heavier lanthanides that adopt eight-coordinate geometries in aqueous solution, affecting both solubility and the kinetic profile of water-tolerant catalysis [1][2]. Compared with conventional Lewis acids such as AlCl₃, BF₃·OEt₂, or TiCl₄, La(OTf)₃ offers fundamentally different hydrolytic stability, enabling reactions in aqueous and protic media that would immediately deactivate these traditional catalysts [5][6]. Consequently, substituting La(OTf)₃ with a generic lanthanide triflate or a conventional Lewis acid without experimental validation risks reaction failure, reduced yield, loss of stereoselectivity, or incompatibility with the desired solvent system. The following quantitative evidence guide documents specific, comparator-based performance differences that justify product-specific selection in procurement and experimental design.

Lanthanum(III) Trifluoromethanesulfonate (CAS 52093-26-2) – Quantitative Comparator-Based Evidence for Scientific Selection


Hydrolytic Stability and Water Compatibility of La(OTf)₃ Relative to Aluminum Chloride (AlCl₃)

Unlike conventional Lewis acids such as aluminum chloride (AlCl₃), which undergo rapid hydrolysis and irreversible deactivation upon exposure to water, lanthanum(III) trifluoromethanesulfonate retains full catalytic activity in aqueous and protic solvent systems. This differential stability is attributed to the strong La–O coordination bonds in the hydrated species [La(H₂O)₉](OTf)₃, wherein water molecules are tightly bound to the lanthanum center while triflate counteranions remain labile and available for substrate activation [1][2]. In contrast, AlCl₃ reacts violently with water to form HCl and aluminum hydroxides, leading to complete loss of Lewis acidity and generating corrosive byproducts that complicate workup and preclude recyclability [3]. The practical consequence is that La(OTf)₃ can be employed in reactions containing aqueous formaldehyde, wet solvents, or water as a reaction medium—conditions under which AlCl₃ is completely inactive [2].

Water-tolerant catalysis Green chemistry Lewis acid stability

Catalytic Activity of La(OTf)₃ in Model Aldol Reaction Compared with Yb(OTf)₃ and Other Lanthanide Triflates

In a systematic screening of rare-earth triflate catalysts for a model aldol reaction using the Fluorescent Lewis Adduct (FLA) method, yields varied substantially across the lanthanide series. La(OTf)₃ produced only an 8% yield under the tested conditions, whereas Yb(OTf)₃ delivered a 91% yield—a difference of 83 percentage points [1]. This stark contrast reflects the inverse relationship between ionic radius and Lewis acidity across the lanthanide contraction: La³⁺, with the largest ionic radius among lanthanides, exhibits the lowest electrophilicity and consequently the weakest Lewis acid activation of carbonyl substrates. Intermediate lanthanides gave intermediate yields: Pr(OTf)₃ 24%, Eu(OTf)₃ 89% [1]. These data demonstrate that lanthanide triflates are not interchangeable; selecting La(OTf)₃ versus Yb(OTf)₃ for an aldol reaction results in dramatically different outcomes, with La(OTf)₃ being poorly suited for this particular transformation unless modified with chiral ligands or employed in a specialized system [1][2].

Aldol reaction Lanthanide catalysis Activity screening

Enantioselective Catalysis Using La(OTf)₃-Derived Chiral Complexes in Nitroaldol (Henry) Reactions

La(OTf)₃ serves as the optimal lanthanide precursor for the preparation of highly enantioselective chiral monometallic complexes for direct nitroaldol (Henry) reactions. Specifically, the 3:1 complex of binolam ligand with La(OTf)₃—formulated as [(Δ,S,S,S)-Binolam]₃·La(OTf)₃—catalyzes the direct enantioselective addition of nitromethane to aldehydes and trifluoromethyl ketones with high enantiomeric excess (ee) [1][2]. In a comparative evaluation of lanthanide triflates for this transformation, the lanthanum-based chiral complex was identified as "our best catalyst for the nitroaldol reaction between nitromethane and aldehydes of all kinds, in an enantioselective manner" [1]. Notably, attempts to achieve comparable enantioselectivity with Yb(OTf)₃ or Sc(OTf)₃ chiral analogues under identical conditions did not yield equivalent stereocontrol, underscoring the unique coordination geometry and acid–base network afforded by the larger La³⁺ ion radius [1][3]. The lanthanum complex also demonstrated shelf stability and kinetic lability, enabling practical handling and efficient turnover [1].

Asymmetric catalysis Enantioselective synthesis Chiral lanthanum complexes

Computational Trends in Activation Energy for Etheric C–O Bond Cleavage Across Lanthanide Triflates

Density functional theory (DFT) calculations at the B3LYP level of theory were employed to compare the activation energies for etheric C–O bond cleavage catalyzed by a series of lanthanide triflates (Ln = La, Ce, Sm, Gd, Yb, and Lu) [1]. The computational study revealed that the activation energy for C–O cleavage decreases monotonically as the lanthanide ionic radius decreases, reflecting enhanced metal ion electrophilicity across the series [1]. Consequently, La(OTf)₃ exhibits the highest activation energy barrier among the lanthanide triflates examined, while Yb(OTf)₃ and Lu(OTf)₃ show the lowest barriers [1]. For Yb(OTf)₃-catalyzed ring opening of 1-methyl-d₃-butyl phenyl ether, the computed primary kinetic isotope effect of 2.4 closely matched the experimental value of 2.7, validating the computational methodology [1]. The calculations also indicated that acyclic ethers undergo cleavage faster than cyclic ethers, primarily due to entropic factors [1].

DFT calculations Biomass conversion Activation energy trends

Recyclability and Sustained Activity of La(OTf)₃-Supported Catalysts Over Multiple Reaction Cycles

A lanthanum triflate-supported alumina (LT/Al₂O₃) catalyst was evaluated for the solvent-free alcoholysis of urea and D-mannose to produce mannose carbonate, a biofuel additive [1]. Catalyst recyclability was assessed over five consecutive reaction cycles under identical conditions (140 °C, solvent-free). The regenerated catalyst maintained high activity, achieving an 86.54% yield through the fourth cycle [1]. This performance demonstrates that La(OTf)₃-based heterogeneous catalysts can be recovered and reused without significant loss of catalytic efficiency, in contrast to many conventional Lewis acids that undergo irreversible hydrolysis or structural degradation upon attempted recycling [1][2]. The bifunctional catalytic system also enabled reduced side-product formation compared to conventional homogeneous methods, with yields of mannose carbonate ranging from 69% to 96% depending on reaction parameters [1].

Catalyst recycling Heterogeneous catalysis Sustainable chemistry

Catalytic Activity Order of La(OTf)₃ Relative to Other Metal Triflates in Secondary Benzylation

In a comparative study of secondary benzylation using benzyl alcohols catalyzed by various metal triflates and triflic acid, the catalytic activity followed a defined order: La(OTf)₃ < Yb(OTf)₃ < TfOH < Sc(OTf)₃ < Hf(OTf)₄ [1]. La(OTf)₃ exhibited the lowest activity among all catalysts tested in this transformation, consistent with its position as the weakest Lewis acid in the lanthanide series due to its largest ionic radius and lowest charge density [1][2]. This ranking provides a quantitative framework for catalyst selection: La(OTf)₃ is the least aggressive Lewis acid, potentially advantageous for substrates sensitive to over-activation or when high chemoselectivity is required, whereas Sc(OTf)₃ and Hf(OTf)₄ are preferred for reactions demanding maximum electrophilic activation [1].

Benzylation Metal triflate comparison Lewis acidity ranking

Optimal Research and Industrial Application Scenarios for Lanthanum(III) Trifluoromethanesulfonate (CAS 52093-26-2)


Aqueous-Phase and Protic-Solvent Organic Synthesis Requiring Water-Tolerant Lewis Acid Catalysis

La(OTf)₃ is the catalyst of choice for carbon–carbon bond-forming reactions (aldol, Michael, Diels–Alder, Friedel–Crafts) that must be conducted in aqueous or protic media where conventional Lewis acids such as AlCl₃, BF₃, or TiCl₄ undergo immediate hydrolysis and irreversible deactivation [1]. Its ability to form a stable hydrated complex [La(H₂O)₉](OTf)₃ enables reactions using commercial aqueous formaldehyde or water as a reaction solvent, aligning with green chemistry principles and simplifying reaction workup [2]. This scenario leverages the evidence of hydrolytic stability documented in Evidence Item 1.

Enantioselective Synthesis of Chiral β-Nitroalcohols and α-Trifluoromethyl Tertiary Alcohols via Chiral La(OTf)₃ Complexes

La(OTf)₃ is the preferred lanthanide triflate precursor for generating shelf-stable, chiral-at-metal complexes—specifically [(Δ,S,S,S)-Binolam]₃·La(OTf)₃—that catalyze direct enantioselective nitroaldol (Henry) reactions with high enantiomeric excess [3][4]. The larger ionic radius of La³⁺ facilitates a unique coordination geometry and acid–base network that is not replicated by Yb(OTf)₃ or Sc(OTf)₃ chiral analogues, making La(OTf)₃ essential for accessing this class of asymmetric transformations. This scenario directly follows from Evidence Item 3.

Heterogeneous Catalyst Formulation for Recyclable, Solvent-Free Production of Bio-Based Chemicals and Fuel Additives

La(OTf)₃ supported on alumina (LT/Al₂O₃) or magnetic nanoparticles constitutes a recyclable heterogeneous catalytic system suitable for the solvent-free synthesis of mannose carbonates and other bio-derived platform chemicals [5][6]. The catalyst maintains high activity (>86% yield) over at least four consecutive reaction cycles, demonstrating practical utility for sustainable chemical manufacturing where catalyst recovery and reuse are economically and environmentally imperative [5]. This scenario is grounded in the recyclability evidence presented in Evidence Item 5.

Controlled, Mild Lewis Acid Catalysis for Substrates Sensitive to Over-Activation

In transformations where excessive Lewis acidity leads to side reactions, polymerization, or decomposition of sensitive substrates, La(OTf)₃—as the weakest Lewis acid among common lanthanide and metal triflates (activity order: La < Yb < TfOH < Sc < Hf)—provides a controlled, mild catalytic environment [7][8]. This property is particularly valuable in acetalization reactions, secondary benzylations, and etherifications where chemoselectivity and substrate integrity are prioritized over maximum reaction rate. This scenario derives from the activity ranking evidence documented in Evidence Items 2 and 6.

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